(2S)-2-Isopropylpyrrolidine
Overview
Description
(2S)-2-Isopropylpyrrolidine is a chiral organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. The this compound is notable for its stereochemistry, which can influence its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Isopropylpyrrolidine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2-isopropylpyrrole. This reaction typically uses a chiral catalyst to ensure the formation of the desired (2S)-enantiomer. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with a suitable solvent such as ethanol or methanol.
Another method involves the reduction of 2-isopropylpyrrolidin-2-one using a chiral reducing agent. This method also ensures the formation of the (2S)-enantiomer and typically requires specific reaction conditions, including low temperatures and the use of an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced chiral catalysts. The reaction conditions are carefully controlled to ensure consistent production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Isopropylpyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. These reactions typically require mild to moderate temperatures and an appropriate solvent.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions often require low temperatures and an inert atmosphere.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions. These reactions typically require a base and an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(2S)-2-Isopropylpyrrolidine has several applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry makes it valuable in the development of enantioselective catalysts and ligands.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery efforts.
Medicine: this compound derivatives are explored for their potential therapeutic effects, including their use as pharmaceuticals for treating various conditions.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2S)-2-Isopropylpyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The stereochemistry of the compound can influence its binding affinity and selectivity, leading to specific biological effects. The pathways involved in its mechanism of action can include enzyme inhibition, receptor activation, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Isopropylpyrrolidine: The enantiomer of (2S)-2-Isopropylpyrrolidine, which may have different biological activity and chemical reactivity.
2-Methylpyrrolidine: A structurally similar compound with a methyl group instead of an isopropyl group.
2-Ethylpyrrolidine: Another similar compound with an ethyl group instead of an isopropyl group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its interactions with biological targets and its reactivity in chemical reactions. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2S)-2-propan-2-ylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(2)7-4-3-5-8-7/h6-8H,3-5H2,1-2H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOADRGAJWNJVGC-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701285997 | |
Record name | Pyrrolidine, 2-(1-methylethyl)-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701285997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41720-99-4 | |
Record name | Pyrrolidine, 2-(1-methylethyl)-, (S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41720-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolidine, 2-(1-methylethyl)-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701285997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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